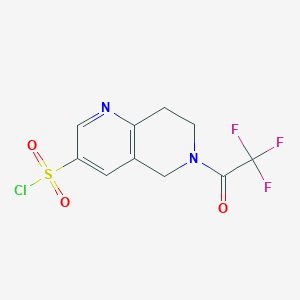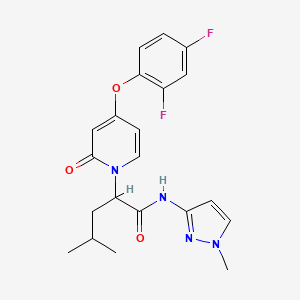
2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide is a synthetic organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a difluorophenoxy group, a pyridinone core, and a pyrazolyl substituent. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenoxy Group: This step might involve nucleophilic substitution reactions where a difluorophenol derivative reacts with a halogenated pyridinone intermediate.
Attachment of the Pyrazolyl Substituent: This can be done through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyrazole derivatives.
Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazolyl or methyl groups.
Reduction: Reduction reactions might target the carbonyl group in the pyridinone core.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The difluorophenoxy group could enhance binding affinity through hydrophobic interactions, while the pyridinone core might participate in hydrogen bonding or coordination with metal ions.
類似化合物との比較
Similar Compounds
2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methylpentanamide: Lacks the pyrazolyl group.
2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-N-(1-methyl-1H-pyrazol-3-yl)pentanamide: Similar structure but different substitution pattern.
Uniqueness
The presence of both the difluorophenoxy and pyrazolyl groups in 2-(4-(2,4-Difluorophenoxy)-2-oxopyridin-1(2H)-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)pentanamide might confer unique biological activities and chemical properties, making it a valuable compound for further research and development.
特性
分子式 |
C21H22F2N4O3 |
|---|---|
分子量 |
416.4 g/mol |
IUPAC名 |
2-[4-(2,4-difluorophenoxy)-2-oxopyridin-1-yl]-4-methyl-N-(1-methylpyrazol-3-yl)pentanamide |
InChI |
InChI=1S/C21H22F2N4O3/c1-13(2)10-17(21(29)24-19-7-8-26(3)25-19)27-9-6-15(12-20(27)28)30-18-5-4-14(22)11-16(18)23/h4-9,11-13,17H,10H2,1-3H3,(H,24,25,29) |
InChIキー |
JXMFKKSPZBQYHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC1=NN(C=C1)C)N2C=CC(=CC2=O)OC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





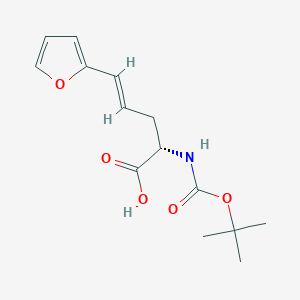
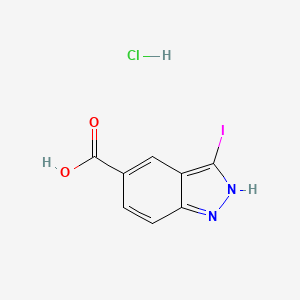
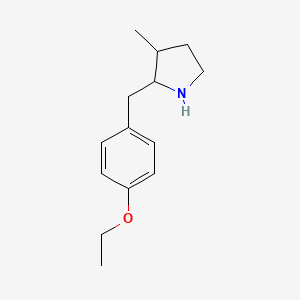

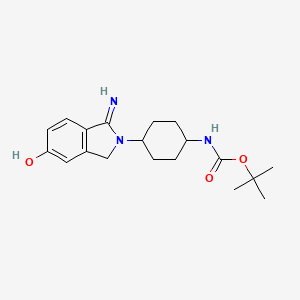

![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)


